N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine
Description
N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its biological activity, coupled with a piperidine ring and a cyclopropyl group, adding to its chemical diversity and reactivity.
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-21-11-17-19-15-10-13(2-5-16(15)22-17)18-12-6-8-20(9-7-12)14-3-4-14/h2,5,10,12,14,18H,3-4,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOFXEOGAOJYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(O1)C=CC(=C2)NC3CCN(CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is often introduced through cyclopropanation reactions, which can be facilitated by reagents such as diazomethane or Simmons-Smith reagents.
Methoxymethyl Group Addition: This step typically involves the reaction of the intermediate with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The piperidine and cyclopropyl groups may enhance the compound’s binding affinity and specificity, while the methoxymethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzoxazol-5-amine: Lacks the methoxymethyl group, which may affect its biological activity and solubility.
N-(1-cyclopropylpiperidin-4-yl)-2-methyl-1,3-benzoxazol-5-amine: Contains a methyl group instead of a methoxymethyl group, potentially altering its reactivity and pharmacokinetics.
N-(1-cyclopropylpiperidin-4-yl)-2-(hydroxymethyl)-1,3-benzoxazol-5-amine: Features a hydroxymethyl group, which may enhance its solubility and reactivity in certain chemical reactions.
Uniqueness
N-(1-cyclopropylpiperidin-4-yl)-2-(methoxymethyl)-1,3-benzoxazol-5-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
